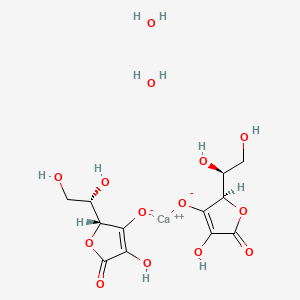

Calcium L-ascorbate dihydrate

Description

Historical Trajectories of L-Ascorbate Salt Investigations in Chemical Science

The scientific journey of L-ascorbate salts is intrinsically linked to the history of ascorbic acid itself. The quest to understand the anti-scorbutic factor in foods, a property observed for centuries, culminated in the early 20th century. metrohm.com In 1928, the Hungarian biochemist Albert Szent-Györgyi isolated a substance he named "hexuronic acid" from animal adrenal glands and later from paprika. metrohm.comacs.org This substance was confirmed to be the anti-scorbutic factor, Vitamin C, in 1932. metrohm.com

The chemical structure of L-ascorbic acid was identified in 1933 by Walter Norman Haworth, who, along with Szent-Györgyi, proposed the name "a-scorbic acid" to reflect its role in preventing scurvy (scorbutus). metrohm.comacs.orgwikipedia.org This foundational work earned both scientists Nobel Prizes in 1937. metrohm.comacs.org Following the structural elucidation, the focus expanded to include the synthesis and characterization of its salts, known as ascorbates. Early preparations of calcium ascorbate (B8700270) resulted in unstable forms, such as thick syrups or amorphous powders. google.com A significant advancement came with the development of a method to produce crystalline calcium ascorbate dihydrate, a non-hygroscopic and stable form of the salt, as detailed in a 1952 patent. google.com This crystalline form offered enhanced stability, which was crucial for its broader application in scientific and industrial contexts. google.com

The Foundational Significance of Calcium L-Ascorbate Dihydrate in Contemporary Chemical Synthesis and Analytical Methodologies

Calcium L-ascorbate dihydrate holds a significant position in modern chemical practices, both as a subject of synthesis and as a compound characterized by various analytical techniques.

Chemical Synthesis The preparation of calcium L-ascorbate dihydrate is typically achieved through the reaction of L-ascorbic acid with a calcium source in an aqueous solution. Common methods involve reacting ascorbic acid with calcium carbonate. google.comgoogle.com The process often includes steps such as dissolving the ascorbic acid in warm water, followed by the addition of calcium carbonate. google.comgoogle.com Subsequent steps may involve pH adjustment with lime milk, vacuum filtration, concentration of the mother liquor, and crystallization, which can be enhanced by the addition of ethanol (B145695). google.com The goal of these synthetic routes is to produce a high-purity, stable crystalline product with yields reported to be as high as 94-98.5%. google.com

Analytical Methodologies A comprehensive understanding of calcium L-ascorbate dihydrate relies on a suite of advanced analytical methods.

Crystallography: X-ray diffraction has been instrumental in determining the precise crystal structure of calcium L-ascorbate dihydrate. iucr.org These studies revealed that the compound crystallizes in the monoclinic space group P2₁. iucr.orgresearchgate.net The calcium ion is coordinated by eight oxygen atoms, forming a distorted square antiprism. iucr.org This coordination involves two water molecules and three different ascorbate anions, with the calcium ions creating bridges that link the components into an extensive network. iucr.org Two independent determinations of the crystal structure were compared and found to be in good agreement, providing a highly reliable model of its solid-state architecture. iucr.org

Interactive Table: Crystallographic Data for Calcium L-ascorbate Dihydrate

Spectroscopy: Spectroscopic techniques are vital for confirming the identity and studying the properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure of the ascorbate anion. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. nih.gov

Electron Spin Resonance (ESR) Spectroscopy: ESR has been employed to study the effects of gamma radiation on solid calcium ascorbate dihydrate, identifying the radical species produced upon irradiation. researchgate.net

Chromatography and Titration: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound. lgcstandards.comresearchgate.net Titrimetric methods, such as titration with iodine, are also employed for assaying the amount of calcium ascorbate in a sample. fao.org

Theoretical Frameworks and Conceptual Paradigms for Systematic Investigation of L-Ascorbate Derivatives

The systematic investigation of L-ascorbate derivatives, including calcium L-ascorbate, is increasingly guided by theoretical and computational chemistry. These frameworks provide deep insights into the molecular properties that govern their chemical behavior, particularly their antioxidant activity.

Density Functional Theory (DFT) has emerged as a powerful tool for this purpose. nih.govacs.orgresearchgate.net DFT calculations allow researchers to explore the relationship between the chemical structure of ascorbic acid and its derivatives and their antioxidant properties. nih.govacs.org These studies often calculate thermodynamic parameters related to different antioxidant mechanisms, such as:

Hydrogen Atom Transfer (HAT): This mechanism is often found to be the most favorable for ascorbate and its derivatives. acs.orgresearchgate.net

Single Electron Transfer followed by Proton Transfer (SET-PT): Another possible pathway for radical scavenging. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): A mechanism relevant in polar solvents. nih.gov

By calculating properties like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE), researchers can predict the antioxidant efficacy of different derivatives. nih.gov Theoretical studies have shown that while derivatization of ascorbic acid can improve stability, it may slightly decrease the intrinsic antioxidant capacity in aqueous solutions. acs.orgresearchgate.net These computational models also highlight the crucial role of the double bond within the lactone ring for the radical scavenging activity of these compounds. acs.org Such theoretical investigations are invaluable for the rational design of new ascorbate derivatives with enhanced stability and specific functionalities for various applications in materials science and chemical synthesis. mdpi.com

Propriétés

IUPAC Name |

calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O6.Ca.2H2O/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;;;/h2*2,5,7-10H,1H2;;2*1H2/q;;+2;;/p-2/t2*2-,5+;;;/m00.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJHWLDSRIHFKY-FWCDDDAWSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.C(C(C1C(=C(C(=O)O1)O)[O-])O)O.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18CaO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to slightly pale greyish-yellow odourless crystalline powder, White odorless solid; Soluble in water; [HSDB] White odorless powder; Partially soluble in water; [MSDSonline] | |

| Record name | CALCIUM ASCORBATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium ascorbate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN ETHER, Freely sol in H2O; practically insol in methanol, ethanol | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 270 | |

| Record name | CALCIUM ASCORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

5743-28-2, 5743-27-1 | |

| Record name | L-Ascorbic acid, calcium salt, hydrate (2:1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM ASCORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Crystallographic Science of Calcium L Ascorbate Dihydrate

Elucidation of Advanced Synthetic Routes for Calcium L-Ascorbate Dihydrate

The synthesis of Calcium L-ascorbate dihydrate, a stable, crystalline form of the calcium salt of ascorbic acid, has been the subject of various chemical process developments aimed at improving yield, purity, and crystalline form. googleapis.comgoogle.com Historically, the compound was often obtained as an unstable amorphous powder or a thick aqueous syrup. googleapis.comgoogle.com Modern methodologies have overcome these challenges, enabling the production of a stable, non-hygroscopic crystalline dihydrate. googleapis.com

Optimization of Direct Precipitation Techniques for Crystalline Yields

Direct precipitation is a primary method for synthesizing Calcium L-ascorbate dihydrate. This process typically involves the reaction of L-ascorbic acid with a calcium source, most commonly calcium carbonate, in an aqueous solution. nih.govgoogle.com

Key parameters optimized to maximize crystalline yields include:

Temperature and Concentration: One approach involves dissolving ascorbic acid in warm water (e.g., 60-80°C) to create a concentrated solution before reacting it with calcium carbonate. google.com This is followed by a controlled cooling phase (e.g., to 40-60°C) to induce crystallization. google.com

pH Adjustment: After the initial reaction between ascorbic acid and calcium carbonate, the pH of the reaction liquid can be precisely adjusted to a range of 4.5-7.0 by adding lime milk (calcium hydroxide (B78521) suspension). google.com This step helps to ensure the complete reaction of the ascorbic acid and optimizes conditions for precipitation. google.com

Reaction Time: The duration of the reaction is also a critical factor, with methods specifying reaction times from 20-25 minutes to several hours to ensure the reaction reaches equilibrium before crystallization is initiated. google.comgoogle.com

Through careful control of these factors, direct precipitation methods can achieve high yields, with some processes reporting recovery rates of 85-90% and purities of 99.5-99.8%. google.com Another patented method reports yields as high as 94-98.5%. google.com

Exploration of Solvent-Mediated Crystallization and Recrystallization Processes

The use of organic solvents is a crucial aspect of producing high-purity, crystalline Calcium L-ascorbate dihydrate. Water-miscible solvents like ethanol (B145695), acetone (B3395972), or isopropanol (B130326) play a significant role in both inducing crystallization and purifying the final product. googleapis.comgoogle.comnih.gov

Controlled Precipitation: In some methods, after forming a concentrated aqueous solution of calcium ascorbate (B8700270), a water-miscible organic solvent such as acetone is used to precipitate the salt as an amorphous mass. googleapis.comgoogle.com This initial precipitate is then treated or washed with the solvent to remove impurities that would otherwise inhibit crystallization. googleapis.comgoogle.com

Inducing Crystallization: Ethanol is frequently used to complete the crystallization process. After concentrating the aqueous mother liquor, edible ethanol is slowly added, which reduces the solubility of the calcium ascorbate and causes it to crystallize out of the solution. google.com The mixture is often cooled to room temperature to maximize the crystal harvest. google.com

Seeding: The crystallization process can be significantly enhanced by "seeding," which involves introducing existing Calcium L-ascorbate dihydrate crystals into a supersaturated solution. googleapis.comgoogle.com This technique can be used in mixed-solvent systems, for instance, by adding seed crystals to an aqueous solution containing a quantity of ethyl alcohol insufficient to cause spontaneous precipitation on its own. google.com

These solvent-based techniques are effective in transforming the amorphous or syrupy forms of calcium ascorbate into a stable, crystalline dihydrate structure. googleapis.comgoogle.com

Innovative Approaches in Large-Scale Calcium L-Ascorbate Dihydrate Synthesis

The principles of direct precipitation and solvent-mediated crystallization have been adapted for inexpensive, large-scale manufacturing. googleapis.comgoogle.com Innovative industrial processes combine these core techniques with additional purification and separation technologies to enhance efficiency and product quality.

One comprehensive large-scale method involves the following sequence:

Reaction of ascorbic acid and calcium carbonate in water, followed by pH adjustment with lime milk. google.com

Vacuum filtration to remove excess reactants and insoluble materials. google.com

Vacuum concentration of the mother liquor to reduce water content below 50%. google.com

Cooling crystallization, augmented by the slow addition of ethanol to ensure complete crystal separation. google.com

Centrifugal separation to harvest the crystals, which are then washed with alcohol for dehydration. google.com

Finally, the product is dried under vacuum or at a constant pressure at 50-60°C. google.com

This integrated approach allows for the production of a pure, sparkling, and crystal-clear product with yields reaching up to 98.5%. google.com The ability to produce a stable, non-hygroscopic, solid form was a significant innovation, making the compound suitable for various applications where stability is paramount. googleapis.com

In-Depth Crystallographic Analysis and Polymorphism Research

Crystallographic studies are essential for understanding the precise three-dimensional atomic arrangement, molecular structure, and solid-state properties of Calcium L-ascorbate dihydrate.

Advanced Single-Crystal X-ray Diffraction Studies for Molecular and Unit Cell Elucidation

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic arrangement within a crystal. researchgate.net For Calcium L-ascorbate dihydrate, early crystallographic and optical property studies identified the crystals as belonging to the triclinic crystal system. googleapis.comgoogle.com These crystals were described as white, non-hygroscopic, and stable when exposed to the atmosphere. googleapis.comgoogle.com

The molecular structure consists of one calcium ion (Ca²⁺) bonded to two L-ascorbate anions, with two water molecules incorporated into the crystal lattice, leading to the chemical formula C₁₂H₁₄CaO₁₂·2H₂O. vitaactives.comfao.org

Interactive Table: Crystallographic and Physical Data for Calcium L-ascorbate Dihydrate

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₄CaO₁₂·2H₂O | vitaactives.comfao.org |

| Molecular Weight | 426.35 g/mol | vitaactives.comfao.org |

| Crystal System | Triclinic | googleapis.comgoogle.com |

| Appearance | White to slightly yellowish crystalline powder | vitaactives.comfao.orgchemicalbook.com |

| Specific Rotation [α]D | +95° to +97° (in a 5% w/v aqueous solution) | fao.orgnih.gov |

| Solubility | Freely soluble in water, practically insoluble in ethanol | vitaactives.comfao.orgchemicalbook.com |

Applications of Powder X-ray Diffraction in Polymorph Identification and Phase Characterization

Powder X-ray diffraction (PXRD) is a powerful, non-destructive analytical technique used for the identification of crystalline compounds and the investigation of polymorphism. frontiersin.org Polymorphism is the ability of a solid material to exist in more than one crystal structure; different polymorphs can have distinct physical and chemical properties. nih.gov

While polymorphism is a significant phenomenon in materials science, detailed studies specifically identifying different polymorphic forms of Calcium L-ascorbate dihydrate are not extensively documented in the surveyed literature. However, PXRD remains a primary tool for phase characterization in production and quality control. It can be used to:

Confirm Crystalline Identity: By comparing the diffraction pattern of a synthesized batch to a standard reference pattern for Calcium L-ascorbate dihydrate, PXRD can verify the correct crystalline phase has been produced. frontiersin.org

Detect Impurities: The presence of unreacted starting materials (like calcium carbonate) or other crystalline impurities would appear as additional peaks in the diffraction pattern. frontiersin.org

Analyze Phase Purity: PXRD allows for the qualitative and sometimes quantitative analysis of polycrystalline mixtures, ensuring the final product is a single, desired crystalline phase. frontiersin.org

Although specific polymorphs of Calcium L-ascorbate dihydrate are not detailed, the application of PXRD is fundamental in ensuring the consistency, purity, and structural integrity of the synthesized crystalline material.

Computational Predictions and Validation of Calcium L-Ascorbate Dihydrate Crystal Structures

The prediction of the crystal structure of a hydrated salt such as calcium L-ascorbate dihydrate from its chemical formula alone is a significant challenge in computational chemistry. sigmaaldrich.com This process, known as crystal structure prediction (CSP), aims to identify the most thermodynamically stable arrangement of molecules in a crystal lattice. tga.gov.au While no specific, published CSP studies focusing exclusively on calcium L-ascorbate dihydrate are readily available, the methodologies employed for similar organic hydrated salts provide a clear framework for how such a prediction would be approached and validated. nih.gov

The foundational assumption of CSP is that the experimentally observed crystal structure corresponds to the global minimum on the crystal energy landscape. tga.gov.au This landscape is a complex, multi-dimensional surface representing the lattice energy as a function of all possible packing arrangements of the constituent molecules (in this case, two L-ascorbate anions, one calcium cation, and two water molecules).

A typical computational approach would involve the following steps:

Generation of Trial Structures: A vast number of plausible crystal packing arrangements are generated using sophisticated search algorithms. These algorithms explore different space groups, unit cell dimensions, and molecular orientations. tga.gov.au For a hydrated salt, the relative positions and hydrogen-bonding networks of the water molecules are critical variables.

Lattice Energy Minimization: Each trial structure is then subjected to energy minimization. This is a crucial step where the geometry of the crystal lattice is optimized to find the lowest possible lattice energy for that particular packing arrangement. The accuracy of this step is highly dependent on the force field or quantum mechanical method used to calculate the energies. tga.gov.au For organic salts, accurately modeling the electrostatic interactions, including those involving the metal cation and the hydrogen bonds of the water molecules, is paramount. nih.gov

Ranking of Predicted Structures: The minimized structures are then ranked based on their calculated lattice energies. The structure with the lowest energy is considered the most likely candidate for the experimentally observed form. tga.gov.au However, it is common to find multiple predicted structures within a narrow energy range, which could represent potential polymorphs. sigmaaldrich.com

Validation of Predicted Structures:

Once a set of low-energy candidate structures is predicted, they must be validated against experimental data. For calcium L-ascorbate dihydrate, the known crystal structure, determined through single-crystal X-ray diffraction, serves as the benchmark for validation. The primary validation method involves a direct comparison of the geometric parameters of the predicted crystal structure with the experimental one. This includes:

Unit Cell Parameters: The lengths of the a, b, and c axes and the angles α, β, and γ of the predicted unit cell should closely match the experimental values.

Space Group: The predicted space group must be consistent with the experimentally determined one.

Atomic Coordinates: The fractional coordinates of all atoms in the predicted structure should align with the experimental data.

A successful prediction is one where the global minimum in the calculated crystal energy landscape corresponds to the experimentally determined crystal structure. Any significant discrepancies would indicate inaccuracies in the computational model, which could stem from the force field parameters or the level of theory used in the calculations. Given the complexity of hydrated organic salts, achieving a highly accurate prediction is a rigorous test of the computational methodology.

Advanced Characterization of Solid-State Forms

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the molecular structure, bonding, and conformational properties of calcium L-ascorbate dihydrate in the solid state. These techniques probe the vibrational modes of the molecule, which are sensitive to the local chemical environment, bond strengths, and molecular geometry.

FT-IR Spectroscopy:

The FT-IR spectrum of calcium L-ascorbate dihydrate is characterized by a series of absorption bands corresponding to the various functional groups present in the ascorbate anion and the water of hydration. Key vibrational modes include:

O-H Stretching: Broad and intense absorption bands in the region of 3000-3600 cm⁻¹ are characteristic of the O-H stretching vibrations of the hydroxyl groups on the ascorbate side chain and the water molecules. The breadth of these bands is indicative of extensive hydrogen bonding within the crystal lattice.

C=O Stretching: The stretching vibration of the carbonyl group in the lactone ring typically appears as a strong absorption band in the region of 1700-1750 cm⁻¹.

C=C Stretching: The stretching vibration of the endiol double bond within the lactone ring gives rise to a characteristic absorption band, often observed around 1650-1680 cm⁻¹.

C-O Stretching and O-H Bending: The fingerprint region of the spectrum (below 1500 cm⁻¹) contains a complex series of bands arising from C-O stretching and O-H bending vibrations of the hydroxyl groups and the lactone ring.

The precise positions and shapes of these bands can provide information about the strength of hydrogen bonding and the coordination of the ascorbate anion to the calcium ion.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to FT-IR and is particularly sensitive to the vibrations of non-polar functional groups. For calcium L-ascorbate dihydrate, Raman spectroscopy can provide detailed information about the conformation of the two crystallographically distinct ascorbate ions known to exist in the unit cell. nih.gov

Studies on L-ascorbic acid and its salts have shown that the Raman spectra are sensitive to the torsional angles of the flexible side chain. nih.gov The presence of two different ascorbate ion conformations in the crystal structure of calcium L-ascorbate dihydrate would be expected to result in a more complex Raman spectrum compared to salts with only one conformation. This may manifest as split or broadened peaks for vibrations involving the side chain.

The key vibrational modes observed in the Raman spectrum of ascorbate salts include:

Ring Vibrations: The stretching and deformation modes of the lactone ring give rise to a series of characteristic bands.

C-C and C-O Stretching: Vibrations associated with the carbon-carbon and carbon-oxygen bonds of the side chain and the ring are also observed.

By comparing the experimental FT-IR and Raman spectra with theoretical calculations based on the known crystal structure, a detailed assignment of the vibrational modes can be achieved. This allows for a comprehensive understanding of the intramolecular and intermolecular interactions that govern the solid-state structure of calcium L-ascorbate dihydrate.

Below is a table summarizing the expected key vibrational bands for Calcium L-ascorbate dihydrate.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| O-H Stretching (hydroxyl groups and water) | 3000 - 3600 | FT-IR |

| C=O Stretching (lactone) | 1700 - 1750 | FT-IR |

| C=C Stretching (endiol) | 1650 - 1680 | FT-IR, Raman |

| Fingerprint Region (C-O stretching, O-H bending) | < 1500 | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in both solution and the solid state. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial arrangement.

Solution-State NMR:

In solution, typically in a solvent like deuterium (B1214612) oxide (D₂O), the ¹H and ¹³C NMR spectra of calcium L-ascorbate dihydrate provide a time-averaged representation of the ascorbate anion's structure due to rapid molecular tumbling.

¹H NMR: The proton NMR spectrum would show distinct signals for the non-exchangeable protons on the ascorbate carbon skeleton. The chemical shifts and coupling constants of these signals can be used to confirm the connectivity of the atoms and the stereochemistry of the molecule. The protons of the hydroxyl groups are often not observed or appear as a broad signal due to rapid exchange with the deuterated solvent.

¹³C NMR: The carbon-13 NMR spectrum would display separate resonances for each unique carbon atom in the ascorbate anion. The chemical shifts of these signals are highly sensitive to the local electronic environment and can be used to identify the different functional groups (e.g., carbonyl, enol, and alcohol carbons).

Solid-State NMR:

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR: This is a common ssNMR technique that provides high-resolution spectra of rare spins like ¹³C in the solid state. For calcium L-ascorbate dihydrate, a ¹³C CP/MAS spectrum would be expected to show resolved signals for the carbon atoms in the two crystallographically distinct ascorbate anions. The differences in the chemical shifts of corresponding carbons in the two anions would reflect their different local environments and conformations within the crystal lattice.

Probing Calcium-Ascorbate Interactions: Advanced ssNMR techniques could also be used to probe the interaction between the calcium ion and the ascorbate anions. For example, by studying the NMR parameters of nuclei in close proximity to the calcium ion, information about the coordination geometry and bond distances could be obtained.

The combination of solution and solid-state NMR spectroscopy can provide a comprehensive picture of the structure of calcium L-ascorbate dihydrate, from its behavior in solution to its detailed arrangement in the crystalline state.

Below is a table of expected ¹³C NMR chemical shift ranges for the ascorbate anion in calcium L-ascorbate.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C1 (Carbonyl) | 170 - 180 |

| C2 (Enol) | 110 - 120 |

| C3 (Enol) | 150 - 160 |

| C4 | 70 - 80 |

| C5 | 60 - 70 |

| C6 | 60 - 70 |

Thermal Analysis (DSC, TGA) for Phase Transition Behavior and Enthalpy Determinations

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the solid-state properties of materials, including their thermal stability, phase transitions, and decomposition behavior.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For calcium L-ascorbate dihydrate, a TGA thermogram would be expected to show distinct mass loss steps corresponding to different thermal events.

Dehydration: The initial mass loss would correspond to the removal of the two water molecules of hydration. This typically occurs at temperatures above ambient and below the decomposition temperature of the ascorbate anion. The theoretical mass loss for the complete dehydration of calcium L-ascorbate dihydrate (C₁₂H₁₄CaO₁₂·2H₂O) is approximately 8.45%.

Decomposition: Following dehydration, further heating would lead to the thermal decomposition of the anhydrous calcium ascorbate. The decomposition of ascorbic acid and its salts is a complex process that can involve multiple steps and the evolution of various gaseous products. The TGA curve would show one or more significant mass loss steps in the temperature range where decomposition occurs. The final residual mass would correspond to the formation of a stable inorganic compound, likely calcium carbonate or calcium oxide, depending on the final temperature and atmosphere.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions.

For calcium L-ascorbate dihydrate, a DSC thermogram would reveal:

Endothermic Events:

Dehydration: The removal of water of hydration is an endothermic process that would be observed as a broad endotherm in the DSC curve. The peak temperature and enthalpy of this transition can provide information about the energy required to remove the water molecules from the crystal lattice.

Melting/Decomposition: Calcium L-ascorbate dihydrate is reported to decompose upon melting. This would be observed as a sharp endothermic peak, often immediately followed by exothermic decomposition events. The onset temperature of this peak is often reported as the melting point, although it is more accurately a decomposition temperature.

By combining the information from TGA and DSC, a comprehensive thermal profile of calcium L-ascorbate dihydrate can be established. This includes determining the temperature range of stability, the stoichiometry of hydration, and the energetics of its phase transitions and decomposition.

Below is a summary of the expected thermal events for calcium L-ascorbate dihydrate.

| Thermal Event | Technique | Expected Observation |

| Dehydration | TGA | Mass loss corresponding to two water molecules |

| Dehydration | DSC | Broad endothermic peak |

| Melting/Decomposition | DSC | Sharp endothermic peak |

| Decomposition | TGA | Significant mass loss |

Chemical Reactivity, Stability Kinetics, and Mechanistic Degradation Pathways of Calcium L Ascorbate Dihydrate

Fundamental Principles Governing Chemical Stability in Diverse Environments

The chemical stability of Calcium L-ascorbate dihydrate is intrinsically linked to the stability of the L-ascorbate anion, which is susceptible to degradation through various environmental factors. The integrity of the compound is governed by principles of chemical kinetics and thermodynamics, which are influenced by variables such as pH, temperature, light, oxygen availability, and water activity.

Quantitative Kinetics and Thermodynamics of Degradation under Controlled Variables (e.g., pH, Temperature, Light, Oxygen, Water Activity)

The degradation of ascorbate (B8700270), the active component of Calcium L-ascorbate dihydrate, is a complex process influenced by multiple environmental factors. The rate of degradation is significantly affected by temperature, pH, oxygen, light, and water content. researchgate.net

Temperature: The stability of ascorbate is highly dependent on temperature. An increase in temperature typically accelerates the rate of degradation. myfoodresearch.comtandfonline.com The degradation of ascorbic acid during storage and heat treatment often follows first-order kinetics. nih.govnih.gov The relationship between the degradation rate constant and temperature can be described by the Arrhenius equation, which relates the rate constant to the activation energy (Ea) and temperature. myfoodresearch.comnih.gov For example, studies on ascorbic acid in hot-compressed water showed that the apparent activation energy was dependent on pH, with values of 15.77, 31.70, and 47.53 kJ/mol at pH 5.0, 7.0, and 9.5, respectively. nih.gov In one study, ascorbic acid samples with high water content (50 mol water/mol solid) stored at 60°C showed complete degradation after eight weeks, whereas samples with less water stored at 40°C retained 91% of the ascorbic acid. tandfonline.com

pH: The pH of the solution is a critical factor in ascorbate stability. Ascorbic acid is more stable in acidic conditions. nih.govcdnsciencepub.com The rate of oxidation increases as the pH rises, which is attributed to the higher concentration of the more easily oxidized ascorbate dianion form at higher pH levels. nih.gov Dehydroascorbic acid (DHA), the initial oxidation product, is also pH-sensitive, with its stability being greatest in the pH range of 3-4. nih.gov At pH 7.4, the half-life of DHA shortens to approximately 30 minutes. nih.gov While ascorbic acid itself is acidic, calcium ascorbate can increase the pH of a solution, which could potentially influence its own stability. researchgate.net

Oxygen: The presence of oxygen is a primary driver of ascorbate degradation through an oxidative pathway. The degradation process is significantly faster under aerobic (oxygen-present) conditions compared to anaerobic (oxygen-absent) conditions. myfoodresearch.com Once the available oxygen in a system is consumed, the degradation pathway shifts to the slower anaerobic route. myfoodresearch.com At temperatures exceeding 100°C, the presence of oxygen can have a more pronounced effect on the degradation rate than the temperature itself. nih.gov

Light: Calcium L-ascorbate dihydrate is sensitive to light and should be protected from it during storage. drugs.com Ascorbic acid is known to absorb ultraviolet (UV) radiation, which can induce and accelerate its degradation. nih.gov Exposure to light, particularly UV light, can lead to the formation of free radicals that further promote the decomposition of the ascorbate molecule. nih.govnih.gov

Water Activity (aw): Water plays a crucial role in the degradation of solid-phase ascorbates. tandfonline.com The chemical stability is significantly reduced with increasing water content or water activity. tandfonline.comresearchgate.net Studies have shown that degradation is minimal when stored below the deliquescence relative humidity (RH₀) but increases significantly when stored above it. tandfonline.comtandfonline.com A proposed threshold for reduced chemical stability is a moisture content of 1 mole of water per mole of solid. researchgate.nettandfonline.com

| Variable | Effect on Degradation Rate | Kinetic Model Often Applied | Key Findings and Notes |

|---|---|---|---|

| Temperature | Increases with rising temperature | First-Order Kinetics, Arrhenius Equation | Activation energy is pH-dependent; degradation is significantly faster at elevated temperatures (e.g., 60°C). tandfonline.comnih.gov |

| pH | Increases with rising pH (less stable in neutral/alkaline conditions) | pH-dependent Rate Constants | Ascorbate is more stable in acidic environments (pH 2.5-4). cdnsciencepub.comnih.gov The dianion form, prevalent at higher pH, oxidizes more readily. nih.gov |

| Oxygen | Significantly increases degradation rate (aerobic > anaerobic) | Biphasic Models (aerobic/anaerobic phases) | Aerobic degradation is the dominant and much faster pathway. myfoodresearch.com At high temperatures, removing oxygen is critical for preservation. nih.gov |

| Light | Increases degradation, especially UV light | Photodegradation Kinetics | UV absorption leads to the formation of free radicals, accelerating decomposition. nih.gov Protection from light is recommended. drugs.com |

| Water Activity (aw) | Increases with higher water activity and moisture content | Solid-State Kinetics | Stability is compromised above the deliquescence point (RH₀). tandfonline.com Increased water enhances molecular mobility and reaction rates. researchgate.net |

Mechanistic Role of Water Activity in Solid-State Chemical Integrity

In its solid, crystalline form, Calcium L-ascorbate dihydrate exhibits greater stability compared to when it is in solution. researchgate.net The chemical integrity of the solid state is, however, highly dependent on the surrounding water activity (aw) and relative humidity (RH). Water acts as a plasticizer, increasing molecular mobility and facilitating chemical reactions that lead to degradation.

The concept of deliquescence is central to understanding the solid-state stability of water-soluble compounds like calcium ascorbate. tandfonline.comtandfonline.com Deliquescence is a phase transition where a crystalline solid absorbs moisture from the atmosphere and dissolves, forming a saturated aqueous solution. tandfonline.com This occurs at a specific relative humidity known as the deliquescence point (RH₀). tandfonline.com

For calcium ascorbate, storage at a relative humidity below its RH₀ results in minimal water-solid interaction, and the compound remains relatively stable. tandfonline.com However, when the ambient RH exceeds the RH₀, the solid begins to deliquesce. The presence of this aqueous phase dramatically accelerates degradation rates because the ascorbate molecules are no longer held in a rigid crystal lattice and can react more freely with oxygen and other molecules. tandfonline.comtandfonline.com The presence of moisture in the solid phase has been shown to enhance degradation, leading to discoloration (browning). tandfonline.comcaldic.com The ability of a surrounding matrix, such as a polymer film, to immobilize water and reduce its availability is a key factor in preserving the stability of ascorbic acid. researchgate.net

Detailed Analysis of Oxidative and Hydrolytic Degradation Pathways

The degradation of the ascorbate moiety in Calcium L-ascorbate dihydrate proceeds through two primary pathways: oxidation and hydrolysis. These pathways often occur sequentially, with the initial oxidation product undergoing subsequent hydrolysis.

Elucidation of Oxidative Decomposition Products and Reaction Mechanisms (e.g., Dehydroascorbic Acid, Diketogulonic Acid, Oxalic Acid)

The oxidative degradation of L-ascorbate is the most significant pathway for its decomposition, especially in the presence of oxygen and/or transition metal ions. myfoodresearch.comescholarship.org

The mechanism begins with the loss of an electron from the ascorbate anion (AscH⁻) to form a resonance-stabilized ascorbate free radical (Asc•⁻). nih.govwikipedia.org A subsequent one-electron oxidation converts the ascorbate radical into the first relatively stable oxidation product, Dehydroascorbic Acid (DHA) . nih.govnih.govresearchgate.net This initial two-electron oxidation process is reversible in biological systems but is often the first step toward irreversible degradation in chemical systems. nih.govresearchgate.net

DHA is significantly less stable than its reduced precursor and is susceptible to further reactions. The irreversible degradation pathway continues with the hydrolysis of the lactone ring in DHA to form 2,3-diketogulonic acid (DKG) . tandfonline.comwikipedia.orgresearchgate.net The formation of DKG represents a permanent loss of vitamin C activity. researchgate.net

Following the formation of DKG, the molecule can be cleaved through further oxidative reactions. Two primary cleavage pathways have been identified for ascorbate degradation:

Cleavage between carbons 2 and 3: This pathway results in the formation of Oxalic Acid (a two-carbon fragment) and L-threonic acid (a four-carbon fragment). oup.comnih.govtandfonline.com

Cleavage between carbons 4 and 5: This pathway yields tartrate and a two-carbon fragment. oup.comnih.gov

Under conditions of thermal degradation, other products such as furfural (B47365) and 2-furoic acid can also be formed. nih.gov After prolonged storage, calcium ascorbate solutions may precipitate calcium oxalate (B1200264), a direct consequence of the formation of oxalic acid during degradation. nih.gov

| Compound | Role in Pathway | Chemical Formula | Description |

|---|---|---|---|

| L-Ascorbate | Initial Reactant | C₆H₇O₆⁻ | The active anion in Calcium L-ascorbate dihydrate. |

| Dehydroascorbic Acid (DHA) | Initial Oxidation Product | C₆H₆O₆ | Formed via a two-electron oxidation. Reversibly reduced in some systems, but is the entry point to irreversible degradation. nih.govresearchgate.net |

| 2,3-Diketogulonic Acid (DKG) | Hydrolysis Product of DHA | C₆H₈O₇ | Formed by the irreversible opening of the lactone ring of DHA. Its formation signifies permanent loss of activity. tandfonline.comresearchgate.net |

| Oxalic Acid | Final Degradation Product | C₂H₂O₄ | A two-carbon dicarboxylic acid formed from the cleavage of the ascorbate backbone. oup.comtandfonline.com Can precipitate with calcium ions. nih.gov |

| L-Threonic Acid | Final Degradation Product | C₄H₆O₅ | A four-carbon acid that is the counterpart to oxalic acid in the C2-C3 cleavage pathway. oup.comtandfonline.com |

Identification of Hydrolytic Degradation Mechanisms and Intermediate Species

Hydrolytic degradation is a critical step in the irreversible loss of ascorbate. While the ascorbate molecule itself is relatively stable against direct hydrolysis, its oxidized form, dehydroascorbic acid (DHA), is not.

The primary hydrolytic mechanism is the cleavage of the ester bond in the five-membered lactone ring of DHA. nih.gov This reaction is catalyzed by water and is highly dependent on pH. nih.govresearchgate.net The attack of a water molecule on the carbonyl carbon of the lactone leads to ring-opening, forming the unstable intermediate 2,3-diketogulonic acid (DKG). nih.govnih.govtandfonline.com

The stability of the DHA intermediate is a key factor; if it is not rapidly reduced back to ascorbate, it will undergo this irreversible hydrolysis. nih.gov The rate of this hydrolysis is significantly faster in neutral and alkaline solutions compared to acidic ones. For instance, the half-life of DHA is about 30 hours at pH 5 but drops to less than a minute at pH 9, highlighting the instability of the oxidized form in non-acidic environments. nih.gov

Intermolecular Interactions and Complexation Chemistry with Metal Ions

The L-ascorbate anion possesses multiple oxygen donor atoms, making it an effective chelating agent for various metal ions. at.ua This interaction is fundamental to both the structure of Calcium L-ascorbate dihydrate and the catalytic role other metal ions play in its degradation.

In the solid crystalline state of Calcium L-ascorbate dihydrate (Ca(C₆H₇O₆)₂·2H₂O), the calcium (Ca²⁺) ion is intricately coordinated. at.uanih.gov Structural analysis shows that the calcium ion is bound to three separate ascorbate anions and two water molecules. at.uanih.gov The binding involves oxygen atoms from the hydroxyl groups on the side chain (O-5, O-6) as well as oxygen atoms on the lactone ring (O-1, O-3), creating a stable, eight-coordinate complex. at.uanih.gov In aqueous solutions, however, the interaction is simplified, with evidence suggesting that the primary binding site for alkaline earth metal ions like calcium is the oxygen atom at the C-3 position. at.uanih.gov

While the interaction with calcium forms a stable salt, the complexation with transition metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), has a profoundly different effect, often catalyzing the oxidative degradation of ascorbate. escholarship.orgtandfonline.com Ascorbate readily forms a chelate complex with these metal ions. nih.gov Following complexation, an intramolecular electron transfer occurs, where the ascorbate reduces the metal ion (e.g., Fe³⁺ to Fe²⁺). nih.gov This process generates the ascorbate radical and a reduced metal ion.

The reduced metal ion can then react with molecular oxygen in a Fenton-type reaction to produce highly reactive oxygen species (ROS), such as the hydroxyl radical. nih.gov These ROS can then rapidly oxidize more ascorbate molecules, establishing a catalytic cycle of degradation. This pro-oxidant activity means that in the presence of trace amounts of transition metals, the degradation of ascorbate can be dramatically accelerated. escholarship.orgnih.gov

Coordination Chemistry with Transition Metal Ions and Ligand Exchange Mechanisms

The ascorbate anion, derived from Calcium L-ascorbate dihydrate, exhibits versatile coordination behavior with transition metal ions, primarily functioning as a chelating ligand. The interaction is predominantly facilitated by the deprotonated enediol group at the C2 and C3 positions of the lactone ring. researchgate.net Studies on L-ascorbic acid complexation reveal that it can form both monodentate and bidentate complexes with transition metals. researchgate.net The binding of the ascorbate anion to metal ions can occur via the oxygen atoms at C2 and C3, which is considered the main chelation center. researchgate.net

In the presence of transition metal ions such as iron (Fe³⁺) and copper (Cu²⁺), L-ascorbate is known to form transient chelate complexes. These complexes can subsequently decompose, leading to the reduction of the metal ion (e.g., Fe³⁺ to Fe²⁺ or Cu²⁺ to Cu⁺) and the formation of the ascorbyl radical. researchgate.net This redox activity is a key aspect of ascorbate's pro-oxidant potential in certain biological and chemical systems. nih.govresearchgate.net The formation of these metal-ascorbate complexes is crucial in understanding its role in metal-catalyzed redox processes. researchgate.net

Ligand exchange reactions in transition metal-ascorbate complexes follow general principles of inorganic reaction mechanisms, which can be broadly categorized as associative, dissociative, or interchange pathways. libretexts.orglibretexts.org

Dissociative (D) Mechanism: In this pathway, a ligand from the metal complex first dissociates, creating an intermediate with a lower coordination number. This is followed by the coordination of the incoming ligand (e.g., an ascorbate anion). This mechanism is common for many octahedral complexes. libretexts.orglibretexts.org

Associative (A) Mechanism: Here, the incoming ligand first binds to the metal center, forming a higher-coordination intermediate, after which the leaving group departs. This pathway is more typical for square planar d⁸ complexes but is less common for sterically hindered octahedral complexes. libretexts.org

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. It can have associative (Iₐ) or dissociative (IᏧ) character, depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state. libretexts.org

The specific mechanism for a given transition metal-ascorbate complex depends on factors such as the nature of the metal ion, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions.

Table 1: Coordination and Ligand Exchange Characteristics of Ascorbate with Transition Metals

| Feature | Description | Relevant Mechanisms | Key Factors |

| Coordination Sites | Primarily the enediol oxygen atoms at C2 and C3. Can act as a monodentate or bidentate chelating agent. researchgate.netresearchgate.net | - | Metal ion identity, pH |

| Redox Activity | Forms transient complexes with ions like Fe³⁺ and Cu²⁺, leading to metal reduction and ascorbyl radical formation. researchgate.net | - | Redox potential of the metal ion |

| Ligand Exchange | Exchange of ascorbate or other ligands from the metal's coordination sphere. | Dissociative (D), Associative (A), Interchange (I). libretexts.orglibretexts.org | Metal ion size, charge, electronic configuration, steric hindrance |

Influence of Other Chemical Species on Stability and Reactivity

The stability of Calcium L-ascorbate dihydrate is significantly influenced by its chemical environment. Various species can either accelerate its degradation or, in some cases, have a protective effect.

Water and Humidity: Moisture is a critical factor in the degradation of ascorbates. Studies have shown that the chemical stability of calcium ascorbate is significantly affected by storage relative humidity (RH). caldic.comresearchgate.net Degradation increases with rising moisture content, often leading to discoloration. caldic.com Storing the compound below its deliquescence relative humidity is crucial to minimize vitamin loss. caldic.comresearchgate.net

Transition Metal Ions: The presence of transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), strongly catalyzes the oxidation of ascorbate. researchgate.net This occurs through the formation of intermediate complexes that facilitate electron transfer, leading to the generation of the ascorbyl radical and subsequently dehydroascorbic acid. researchgate.net This pro-oxidant effect is a major pathway for ascorbate degradation in many formulations and biological systems. nih.govresearchgate.netnih.gov Formulators are cautioned to ensure that ascorbate ingredients act as antioxidants rather than pro-oxidants, which can happen in the presence of certain metal ions. nih.gov

Other Antioxidants and Organic Molecules: Ascorbate can interact with other antioxidants in a synergistic manner. For example, it can regenerate other biological antioxidants, such as α-tocopherol (Vitamin E), from their radical forms. wikipedia.org It also interacts with small-molecule antioxidants like glutathione (B108866) and thioredoxin. researchgate.netnih.gov However, the presence of certain degradation products or other additives can negatively impact stability. For instance, the presence of dehydroascorbic acid has been shown to reduce the stability of vitamin C blends. caldic.comresearchgate.net Similarly, the addition of the lipophilic ascorbyl palmitate can enhance the degradation rates of more water-soluble forms like calcium ascorbate under certain conditions. caldic.comresearchgate.net

Table 2: Influence of Chemical Species on Calcium L-Ascorbate Dihydrate Stability

| Chemical Species | Effect on Stability | Mechanism | Reference(s) |

| Water / Humidity | Decreases stability | Facilitates solid-phase degradation and browning reactions. | caldic.comresearchgate.net |

| Transition Metal Ions (Fe³⁺, Cu²⁺) | Significantly decreases stability | Catalyzes oxidation via redox cycling (pro-oxidant effect). | nih.govresearchgate.netresearchgate.netnih.gov |

| Dehydroascorbic Acid | Decreases stability | Presence of the degradation product can accelerate further degradation. | caldic.comresearchgate.net |

| Ascorbyl Palmitate | Can decrease stability | Enhances degradation of more soluble ascorbate forms in blends. | caldic.comresearchgate.net |

| Other Antioxidants (e.g., Glutathione, α-tocopherol) | Can increase stability (indirectly) | Participates in a recycling network where ascorbate can be regenerated or can regenerate other antioxidants. | researchgate.netwikipedia.orgnih.gov |

Advanced Studies on the Redox Chemistry of the Ascorbate Moiety

Electrochemical Behavior and Determination of Oxidation Potentials

Cyclic voltammetry studies typically show a single anodic (oxidation) peak and, under certain conditions, a corresponding cathodic (reduction) peak. researchgate.net The oxidation peak potential is dependent on both the pH of the solution and the scan rate of the voltammetric analysis. juniperpublishers.com The shift in peak potential with pH indicates the involvement of protons in the oxidation reaction. juniperpublishers.com

The oxidation-reduction potential of ascorbic acid is a key parameter in understanding its physiological action and antioxidant capacity. Early studies successfully measured thermodynamically reversible potentials by working in acidic pH ranges (pH 2.0 to 5.75), where the oxidized form, dehydroascorbic acid, is more stable than at neutral pH. pnas.orgcaltech.edu The standard redox potential of L-ascorbic acid has been reported as E° = -0.39 V vs. the Standard Hydrogen Electrode (SHE). rsc.org The potential is highly dependent on pH, as described by the constructed E₀' vs. pH graph from experimental data.

Table 3: Oxidation-Reduction Potentials of Ascorbic Acid at 35.5°C

| pH | E₀' (Volts) |

| 2.0 | +0.229 |

| 3.0 | +0.169 |

| 4.0 | +0.111 |

| 5.0 | +0.062 |

| 6.0 | +0.023 |

| 7.0 | +0.007 |

Data adapted from Borsook H, Keighley G. (1933). The potential values beyond pH 5.75 are extrapolations. pnas.org

Molecular Mechanisms of Radical Scavenging and Antioxidant Action

The antioxidant action of the ascorbate moiety is central to its biological and chemical functions. It can neutralize reactive oxygen species (ROS) and other free radicals through several molecular mechanisms. nih.govwikipedia.org

Electron/Hydrogen Atom Transfer: The most recognized mechanism involves ascorbate acting as a reducing agent, terminating radical chain reactions by donating a single electron. wikipedia.org This one-electron oxidation generates the relatively stable and unreactive ascorbyl radical anion (Asc•⁻). mdpi.com The ascorbyl radical can then undergo disproportionation to form one molecule of ascorbate and one of dehydroascorbic acid, or it can react with another radical. wikipedia.orgmdpi.com The process is often described as a hydrogen atom transfer (HAT), as the transfer of an electron is coupled with the transfer of a proton. nih.gov The specific pathway can depend on the environment and the radical species, with mechanisms described as:

Hydrogen-Atom Transfer (HAT): A direct transfer of a hydrogen atom.

Electron Transfer Followed by Proton Transfer (ET-PT): An initial electron transfer, followed by a proton transfer.

Sequential Proton-Loss Electron Transfer (SPLET): An initial deprotonation of the antioxidant, followed by electron transfer. nih.gov

Peroxyl Radical Addition: A novel mechanism has been identified where ascorbate scavenges alkylperoxyl radicals (ROO•) not by electron transfer, but by the addition of the radical to the C2=C3 double bond of the ascorbate molecule. mdpi.com This peroxyl radical addition (PRA) pathway leads to the formation of an alcohol (ROH) and unstable intermediates that break down, preventing the formation of potentially damaging hydroperoxides (ROOH) that would result from a conventional HAT mechanism. mdpi.com

Regeneration of Other Antioxidants: Ascorbate also functions as a synergistic antioxidant by regenerating other antioxidants from their oxidized states. A primary example is its ability to reduce the α-tocopheroxyl radical back to α-tocopherol (vitamin E), thereby restoring the antioxidant capacity of lipid membranes. wikipedia.org This interplay is a crucial part of the cellular antioxidant defense network. researchgate.netnih.gov

Table 4: Molecular Mechanisms of Ascorbate Radical Scavenging

| Mechanism | Description | Products from Ascorbate | Target Radicals | Reference(s) |

| Electron/Hydrogen Transfer (HAT, ET-PT, SPLET) | Donation of an electron and a proton to a radical species, terminating a radical chain. | Ascorbyl radical (Asc•⁻), then Dehydroascorbic acid (DHA). | Hydroxyl (•OH), Superoxide (O₂•⁻), Peroxyl (ROO•). | wikipedia.orgnih.govnih.gov |

| Peroxyl Radical Addition (PRA) | Covalent addition of a peroxyl radical to the C2=C3 enediol bond of ascorbate. | Unstable adducts, eventually leading to breakdown of the ascorbate molecule. | Alkylperoxyl radicals (ROO•). | mdpi.com |

| Antioxidant Regeneration | Reduction of an oxidized antioxidant molecule (e.g., tocopheroxyl radical) back to its active form. | Ascorbyl radical (Asc•⁻). | α-tocopheroxyl radical. | researchgate.netwikipedia.org |

Advanced Analytical Methodologies for Calcium L Ascorbate Dihydrate

Sophisticated Spectrometric Approaches for Structural Confirmation and Purity Assessment

Spectrometric techniques are indispensable for the structural elucidation of Calcium L-ascorbate dihydrate and its impurities, as well as for the quantitative determination of its elemental composition.

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is a critical tool for the structural confirmation of ascorbic acid and the identification of its degradation products. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar molecules like ascorbic acid. mdpi.com

In MS/MS analysis, a precursor ion is selected and fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern provides structural information that can be used to identify known and unknown compounds. For ascorbic acid, common precursor-to-product ion transitions in negative ion mode include m/z 175 → 115 and m/z 175 → 89. nih.govresearchgate.net The degradation of ascorbic acid can lead to various products, such as dehydroascorbic acid and 2,3-diketogulonic acid, which can also be characterized by their unique mass spectrometric fragmentation. nih.gov

Table 4: Mass Spectrometric Transitions for Ascorbic Acid and its Degradation Products This table is interactive and can be sorted by clicking on the column headers.

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Ascorbic Acid | 175 | 115, 89 | ESI- | nih.govresearchgate.net |

| Dehydroascorbic acid-quinoxaline derivative | 247.0 | 157.0, 171.0 | ESI+ | nih.gov |

| 2,3-Diketogulonic acid-quinoxaline derivative | 265.0 | 161.1, 185.1 | ESI+ | nih.gov |

| Xylosone-quinoxaline derivative | 220.9 | 157.1, 161.1 | ESI+ | nih.gov |

The accurate determination of the calcium content in Calcium L-ascorbate dihydrate is essential for ensuring its stoichiometry and quality. Atomic spectroscopy techniques such as Atomic Absorption Spectroscopy (AAS), Atomic Emission Spectroscopy (AES), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are well-established methods for elemental analysis. fao.orgnih.gov

ICP-OES is a robust and sensitive technique for quantifying calcium. usda.gov The method involves introducing a sample into an argon plasma, which excites the calcium atoms. As the excited atoms return to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of calcium in the sample. The selection of appropriate analytical lines is crucial to avoid spectral interferences. nih.gov

Table 5: Selected Analytical Wavelengths for Calcium Determination by ICP-OES This table is interactive and can be sorted by clicking on the column headers.

| Element | Wavelength (nm) | Type |

|---|---|---|

| Ca | 315.887 | Ionic |

| Ca | 317.933 | Ionic |

| Ca | 393.366 | Ionic |

| Ca | 422.673 | Atomic |

Development and Application of Hyphenated Techniques for Comprehensive Chemical Analysis

The characterization of Calcium L-ascorbate dihydrate and its behavior under various conditions necessitates sophisticated analytical approaches. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the high sensitivity and selectivity required for this purpose. These integrated systems are particularly powerful for analyzing complex matrices and elucidating the intricate pathways of chemical degradation.

LC-MS/MS for Complex Mixture Analysis and Degradation Cascade Mapping

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for the study of non-volatile and thermally labile compounds like Calcium L-ascorbate dihydrate and its derivatives. globalresearchonline.net This technique combines the potent separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the precise detection and structural elucidation power of tandem mass spectrometry. nih.govmdpi.com The coupling of these technologies provides a robust platform for identifying and quantifying components in complex mixtures and for mapping detailed degradation cascades. globalresearchonline.netnih.gov

The initial degradation of L-ascorbic acid often involves oxidation to dehydroascorbic acid (DHA). researchgate.netnih.gov Further reactions lead to a complex array of products. LC-MS/MS is instrumental in separating and identifying these subsequent, often unstable, intermediates and final products. For instance, studies on vitamin C degradation in biological systems, such as the human lens, have successfully used LC-MS/MS to identify and quantify key degradation products like 2,3-diketogulonic acid, xylosone, and threosone. researchgate.netnih.gov This allows for the mapping of both oxidative and non-oxidative degradation pathways in vivo. researchgate.net

Methodologies often employ a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers exceptional sensitivity and selectivity for quantifying target analytes. nih.govmdpi.com The process involves selecting a specific precursor ion (the molecular ion of the compound of interest) and then monitoring for a specific product ion that results from its fragmentation. This high specificity allows for accurate quantification even in the presence of co-eluting interferences. nih.gov For example, a validated LC-MS method for ascorbic acid used an electrospray ionization (ESI) source in negative ion mode, monitoring the mass-to-charge ratio (m/z) transitions of 175→115 as the quantifier and 175→89 as the qualifier. nih.govresearchgate.net

The development of UHPLC-QqQ-MS/MS methods has further enhanced analysis by providing higher resolution, shorter analysis times, and increased sensitivity compared to conventional HPLC methods. mdpi.com These advanced techniques enable the simultaneous determination of L-ascorbic acid and dehydroascorbic acid without the need for prior chemical reduction or derivatization steps. mdpi.com

Interactive Table 1: Key Degradation Products of L-Ascorbic Acid Identified by LC-MS/MS

| Compound | Observed in | Significance | Reference |

|---|---|---|---|

| Dehydroascorbic acid (DHA) | Aqueous Solutions, Biological Tissues | Primary oxidation product | researchgate.netresearchgate.net |

| 2,3-Diketogulonic acid | Aqueous Solutions, Biological Tissues | Product of irreversible hydrolysis of DHA | researchgate.netnih.gov |

| Xylosone | Biological Tissues (Human Lens) | Degradation product from the C-2/C-3 cleavage of DHA | researchgate.net |

| Threosone | Biological Tissues (Human Lens) | Product from the oxidative C-4/C-5 cleavage of DHA | researchgate.net |

| 3-Deoxythreosone | Biological Tissues (Human Lens) | Major degradation product bound to proteins in vivo | researchgate.net |

GC-MS for Volatile Organic Compound (VOC) Analysis from Decomposition

When Calcium L-ascorbate dihydrate undergoes thermal decomposition, it can generate a variety of volatile organic compounds (VOCs). Gas chromatography-mass spectrometry (GC-MS) is the gold standard technique for the separation, identification, and quantification of such volatile and semi-volatile compounds. nih.govnih.gov The process involves introducing the volatile fraction of a sample into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov

The thermal degradation of L-ascorbic acid has been shown to yield a range of VOCs, including various furan (B31954) derivatives. researchgate.net Studies employing techniques like pyrolysis-gas chromatography-mass spectrometry (Pyr-GC-MS) have identified products formed under high-temperature conditions. researchgate.net For instance, heating L-ascorbic acid at 300°C can produce furan derivatives and α,β-unsaturated cyclic ketones. researchgate.net In aqueous solutions, particularly at low pH, furfural (B47365) is a primary degradation product. acs.orgnih.gov Other identified volatile or semi-volatile products from ascorbic acid degradation include 2-furoic acid and 3-hydroxy-2-pyrone. acs.orgnih.gov

To enhance the detection of trace-level VOCs, preconcentration techniques are often employed before GC-MS analysis. nih.gov Thermal desorption (TD) is a highly effective method where VOCs from a sample's headspace are collected and concentrated onto sorbent-packed tubes. bath.ac.ukresearchgate.net The tubes are then rapidly heated to release the trapped analytes into the GC-MS system, significantly improving sensitivity. bath.ac.uk This TD-GC-MS approach is crucial for creating a comprehensive profile of the volatile compounds released during the slow decomposition of a substance over time.

Interactive Table 2: Volatile Organic Compounds from L-Ascorbic Acid Decomposition Identified by GC-MS

| Compound | Formation Condition | Analytical Technique | Reference |

|---|---|---|---|

| Furfural | Thermal degradation, especially in acidic aqueous solution | GC-MS, HPLC | researchgate.netacs.org |

| Furan derivatives | High-temperature thermal degradation (300°C) | GC-MS | researchgate.net |

| α,β-Unsaturated cyclic ketones | High-temperature thermal degradation (300°C) | GC-MS | researchgate.net |

| 2-Furoic acid | Degradation in heated aqueous solution | HPLC, GC-MS | acs.org |

| Carbon dioxide (CO₂) | Thermal decomposition | TG-FTIR | researchgate.net |

| Carbon monoxide (CO) | Thermal decomposition | TG-FTIR | researchgate.net |

Computational and Theoretical Studies on Calcium L Ascorbate Dihydrate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed view of the electronic landscape of Calcium L-ascorbate dihydrate, enabling predictions of its geometry, bonding, and chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry, Bonding, and Vibrational Frequencies

Density Functional Theory (DFT) has been effectively employed to study L-ascorbic acid and its anions, which are the core components of Calcium L-ascorbate dihydrate. researchgate.net These studies provide a foundational understanding of the molecular geometry. For the ascorbate (B8700270) anion, DFT calculations reveal a planar, five-membered ring structure with a side chain. The negative charge is delocalized across the enolate system, which is crucial for its chemical behavior. uzh.chresearchgate.net

Vibrational frequencies calculated using DFT for L-ascorbic acid have shown good agreement with experimental infrared and Raman spectra. researchgate.net For Calcium L-ascorbate dihydrate, DFT could predict the shifts in vibrational modes upon the formation of the salt and the incorporation of water molecules. For instance, the stretching frequencies of the C=O and C=C bonds in the ascorbate ring are expected to be sensitive to the coordination with the calcium ion.

Table 1: Predicted Vibrational Frequency Shifts in Calcium L-ascorbate Dihydrate based on DFT studies of related compounds

| Functional Group | Vibrational Mode | Expected Shift upon Ca²⁺ Coordination |

| Carbonyl (C=O) | Stretching | Redshift (lower frequency) |

| Enol (C=C-OH) | Stretching | Redshift (lower frequency) |

| Hydroxyl (O-H) | Stretching | Broadening and shift due to H-bonding |

Ab Initio Methods for Reaction Pathway Energetics and Transition State Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for investigating reaction mechanisms. For the ascorbate anion, ab initio molecular dynamics have been used to study its antioxidant activity, particularly its reaction with free radicals. uzh.chresearchgate.net These studies elucidate the energetics of hydrogen atom transfer from the ascorbate anion to a radical species, a key aspect of its biological function.

The reaction pathways for the oxidation of the ascorbate anion have been computationally explored, identifying the transition states and calculating the activation energies. researchgate.net In the context of Calcium L-ascorbate dihydrate, the presence of the calcium cation and the crystalline water molecules could influence these reaction pathways. The electrostatic field of the Ca²⁺ ion might stabilize or destabilize transition states, thereby altering the kinetics of ascorbate's antioxidant reactions. While specific ab initio studies on the reaction pathways of the complete Calcium L-ascorbate dihydrate complex are limited, the foundational knowledge from ascorbate anion studies provides a strong basis for understanding its reactivity. uzh.chresearchgate.net

Molecular Dynamics Simulations for Solution Behavior and Crystal Growth Modeling

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of processes such as solvation and crystal formation over time.

Solvation Dynamics and Preferential Solvation Studies

When Calcium L-ascorbate dihydrate dissolves in water, it dissociates into Ca²⁺ ions, ascorbate anions, and the water molecules from the crystal lattice become part of the bulk solvent. MD simulations of Ca²⁺ ions in aqueous solutions have shown that the calcium ion is strongly hydrated, typically with a first solvation shell of 6 to 8 water molecules. scispace.compnnl.gov The ascorbate anion is also expected to be well-solvated through hydrogen bonding between its hydroxyl and carbonyl groups and the surrounding water molecules. nih.gov

In a solution of Calcium L-ascorbate, the interplay between the solvation of the individual ions and their interaction with each other is critical. MD simulations can reveal the potential for ion pairing between Ca²⁺ and the ascorbate anion in solution, which can affect the compound's bioavailability and reactivity. Preferential solvation studies, which examine the composition of the solvent shell around a solute in a mixed solvent system, could provide insights into the solubility and stability of Calcium L-ascorbate in various formulations. lbl.gov

Table 2: Typical Solvation Characteristics from Molecular Dynamics Simulations

| Ion | Coordination Number (in Water) | Key Interactions |

| Ca²⁺ | 6-8 | Ion-dipole interactions with water oxygen |

| Ascorbate Anion | Variable | Hydrogen bonding with water |

Simulation of Crystal Nucleation and Growth Mechanisms

The formation of Calcium L-ascorbate dihydrate crystals from a supersaturated solution is a complex process involving nucleation and growth. Computational modeling can simulate these phenomena at an atomic level. Techniques like Monte Carlo simulations and MD can be used to model the aggregation of ions from the solution to form a crystal nucleus. ucl.ac.ukrsc.org

The simulation of crystal growth involves modeling the attachment of solute molecules or ions onto the surface of a growing crystal. nih.govresearchgate.net These simulations can predict the crystal habit (the external shape of the crystal) and identify the dominant growth faces. For Calcium L-ascorbate dihydrate, such simulations would need to account for the incorporation of two ascorbate anions, one calcium ion, and two water molecules into the crystal lattice in a specific stoichiometry and arrangement. While specific crystal growth simulations for Calcium L-ascorbate dihydrate are not readily found in the literature, the methodologies are well-established and could be applied to understand and control its crystallization process. researchgate.net

Structure-Reactivity Relationships Through Advanced Computational Modeling

By integrating the insights from quantum chemical calculations and molecular dynamics simulations, it is possible to establish structure-reactivity relationships. nih.govnih.gov For Calcium L-ascorbate dihydrate, this involves correlating its three-dimensional structure at the atomic level with its chemical behavior.

Prediction of Degradation Intermediates and Product Formation

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting the likely intermediates and products formed during the degradation of ascorbate, the active component of Calcium L-ascorbate dihydrate. The degradation of ascorbate is primarily an oxidative process.